molecular formula C11H13ClF3N B7988069 1-(3-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride

1-(3-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride

Cat. No.: B7988069
M. Wt: 251.67 g/mol
InChI Key: NQIXZNWSYYGSCI-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 1-(3-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride (CAS: 1039932-76-7) consists of a cyclobutane ring fused to an amine group (-NH2) and a 3-(trifluoromethyl)phenyl substituent (Fig. 1). Its molecular formula is C12H14F3N·HCl, with a molecular weight of 229.24 g/mol (free base) and 265.7 g/mol (hydrochloride salt) .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-4-1-3-8(7-9)10(15)5-2-6-10;/h1,3-4,7H,2,5-6,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIXZNWSYYGSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857241
Record name 1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094218-35-5
Record name 1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions and strong oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

1-(3-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its trifluoromethyl group is known to modify the electronic properties of compounds, influencing their reactivity and stability. This modification is particularly useful in:

  • Pharmaceutical Development : The compound can be used to synthesize drug candidates with improved pharmacological properties.
  • Agrochemicals : The unique properties imparted by the trifluoromethyl group enhance the effectiveness of agrochemical formulations.

Biology

Research indicates that compounds containing trifluoromethyl groups can exhibit diverse biological activities. The specific applications include:

  • Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders .
  • Cancer Therapy : Similar compounds have shown promise in targeting cancer pathways, indicating potential anticancer activity.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Characteristics
1-(2-Methylphenyl)cyclobutanamineMethyl group instead of trifluoromethylDifferent lipophilicity
1-(2-Chlorophenyl)cyclobutanamineChlorine substituentVarying electronic properties
1-(2-Nitrophenyl)cyclobutanamineNitro groupKnown for different biological activities

This table highlights how variations in substituents can lead to distinct pharmacological profiles, which is crucial for medicinal chemistry.

Case Study 1: Neuropharmacological Potential

A study explored the neuropharmacological effects of trifluoromethyl-substituted compounds, revealing significant interactions with serotonin receptors. The findings indicated that these compounds could modulate receptor activity and influence neurochemical pathways, suggesting a framework for studying this compound's effects on the brain .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR of cyclobutane derivatives revealed that modifications to the cyclobutane structure could enhance or diminish biological activity. This underscores the importance of structural optimization in developing effective therapeutic agents. For instance, small changes in molecular architecture can lead to significant differences in efficacy and safety profiles.

Potential Therapeutic Applications

The therapeutic potential of this compound is still under investigation, but early research suggests applications in:

  • Neuropharmacology : Targeting neurotransmitter systems for neurological disorders.
  • Cancer Treatment : Investigating its role in inhibiting cancer cell proliferation.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Properties :

  • Density : 1.194 g/cm³ (predicted)
  • Boiling Point : 248.4°C (predicted)
  • pKa : 10.27 (predicted), indicating moderate basicity .
  • Applications : Primarily used as a pharmaceutical intermediate , particularly in the synthesis of bioactive molecules targeting neurological and metabolic pathways .

Synthesis : The compound is synthesized via cyclization reactions, with reported yields of ~45% using optimized routes involving intermediates like 3-(trifluoromethyl)phenyl precursors .

Comparison with Structurally Similar Compounds

1-(3-Chlorophenyl)cyclobutanamine Hydrochloride

  • Structure : Replaces the -CF3 group with a -Cl substituent at the phenyl ring.
  • Molecular Formula : C10H12ClN·HCl (CAS: 959140-89-7) .
  • Lipophilicity: -CF3 significantly increases lipophilicity (logP ~2.5) compared to -Cl (logP ~1.8), influencing membrane permeability and bioavailability .
  • Applications : Used in agrochemical research due to its cost-effectiveness and moderate bioactivity .

1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine

  • Structure : Features two -CF3 groups at the 3- and 5-positions of the phenyl ring (CAS: 1314714-46-9) .
  • Key Differences :
    • Steric Hindrance : The bis-CF3 substitution creates steric bulk, reducing binding affinity to flat receptor sites.
    • Electronic Effects : Enhanced electron-withdrawing nature stabilizes charge in intermediates, improving catalytic efficiency in Suzuki-Miyaura couplings .
  • Applications : Explored in materials science for synthesizing fluorinated polymers with high thermal stability .

2-(Trifluoromethyl)cyclobutanamine Hydrochloride

  • Structure : Positions the -CF3 group on the cyclobutane ring instead of the phenyl group (CAS: 1803585-22-9) .
  • Key Differences :
    • Conformational Flexibility : The cyclobutane-attached -CF3 imposes greater ring strain, altering conformational dynamics.
    • Solubility : Reduced aqueous solubility compared to phenyl-substituted analogs due to increased hydrophobicity .
  • Applications : Investigated in medicinal chemistry for protease inhibition, leveraging its rigid structure .

1-(3-(Trifluoromethyl)benzyl)cyclobutanamine Hydrochloride

  • Structure: Introduces a benzyl linker between the cyclobutane and -CF3 phenyl group (CAS: Not provided) .
  • Key Differences :
    • Pharmacokinetics : The benzyl group extends the molecule’s half-life by reducing metabolic degradation.
    • Binding Affinity : Improved interaction with serotonin receptors (5-HT2A) in preclinical studies .

Data Tables

Table 1. Structural and Physical Properties Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) logP (Predicted)
Target Compound 3-CF3, phenyl C12H14F3N·HCl 265.7 2.5
1-(3-Chlorophenyl) analog 3-Cl, phenyl C10H12ClN·HCl 219.1 1.8
1-[3,5-Bis(CF3)phenyl] analog 3,5-CF3, phenyl C13H12F6N 296.2 3.2
2-(CF3)cyclobutanamine 2-CF3, cyclobutane C5H8F3N·HCl 169.6 1.6

Research Findings

  • Trifluoromethyl Impact : The -CF3 group enhances metabolic stability and target affinity due to its strong electron-withdrawing and hydrophobic effects, making it superior to -Cl in CNS drug design .
  • Stereochemical Considerations : Substitution on the cyclobutane ring (vs. phenyl) drastically alters conformational preferences, impacting binding to G-protein-coupled receptors .
  • Synthetic Challenges: Bis-CF3 analogs require specialized fluorination techniques, increasing production costs compared to mono-substituted derivatives .

Biological Activity

1-(3-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride, also known as 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic molecules, which can influence their pharmacological properties. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Chemical Formula : C10H12ClF3N
  • Molecular Weight : 239.66 g/mol
  • Structure : The compound features a cyclobutane ring substituted with a trifluoromethylphenyl group and an amine functional group, which contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anti-inflammatory and anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with specific receptors or enzymes involved in inflammatory processes and tumor progression. Preliminary studies suggest that it may inhibit pathways associated with cell proliferation and inflammation.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory properties of this compound:

Study TypeResult SummaryReference
Cytotoxicity AssayIC50 values indicate moderate cytotoxicity against cancer cell lines.
Anti-inflammatory ActivitySignificant reduction in pro-inflammatory cytokines (e.g., IL-6, TNF-alpha).
Receptor Binding StudiesExhibits binding affinity for cannabinoid receptors CB1 and CB2.

Case Studies

  • Anti-Cancer Activity :
    • In a study evaluating various compounds for their anticancer properties, this compound demonstrated notable inhibition of cell viability in glioma cells, suggesting potential as an anti-glioma agent due to its ability to induce apoptosis and inhibit proliferation pathways independent of AMPK signaling .
  • Inflammation Modulation :
    • Another study focused on the compound's ability to modulate inflammatory responses. It was found that treatment with this compound led to a decrease in the expression of inducible nitric oxide synthase (iNOS), indicating its potential use in managing inflammatory diseases .

Safety Profile

While preliminary findings are promising, it is crucial to consider the safety profile of this compound:

  • Toxicity : Classified as harmful if swallowed (H302), and causes skin irritation (H315) .
  • Dosage Considerations : Further research is needed to establish safe dosage levels for therapeutic applications.

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